Home > Products > Screening Compounds P55216 > Wilms tumor protein (235-243)
Wilms tumor protein (235-243) -

Wilms tumor protein (235-243)

Catalog Number: EVT-243655
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Wilms tumor protein
Overview

Wilms tumor protein, specifically the peptide sequence from amino acids 235 to 243, is derived from the Wilms tumor gene 1 (WT1). This gene plays a significant role in cell growth, differentiation, and apoptosis, making it a crucial target in cancer immunotherapy. The WT1 protein is overexpressed in various hematological malignancies and solid tumors, including leukemia and renal cell carcinoma. Research has shown that the peptide WT1 235-243 can elicit specific immune responses, particularly in patients with certain human leukocyte antigen types, highlighting its potential as a therapeutic agent in cancer treatment .

Source and Classification

The Wilms tumor gene was initially identified as a tumor suppressor but has since been recognized for its dual role as an oncogene. It encodes a transcription factor that regulates genes involved in cell proliferation and differentiation. The peptide WT1 235-243 is classified as a tumor-associated antigen due to its expression profile in malignant cells compared to normal tissues . This peptide is particularly relevant in the context of immunotherapy, where it serves as a target for cytotoxic T lymphocytes .

Synthesis Analysis

Methods

The synthesis of the Wilms tumor protein peptide involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides with high purity and yield. In SPPS, amino acids are sequentially added to a growing peptide chain attached to an insoluble resin.

Technical Details

  1. Resin Selection: A suitable resin is chosen based on the desired peptide length and properties.
  2. Coupling Reactions: Each amino acid is activated (typically using coupling reagents) and then coupled to the growing chain.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using strong acids or bases.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.

This method allows for the production of peptides like WT1 235-243 with modifications to enhance their immunogenicity and binding affinity to major histocompatibility complex molecules .

Molecular Structure Analysis

Structure

The WT1 235-243 peptide has a specific sequence that allows it to bind effectively to human leukocyte antigens, facilitating recognition by T cells. The precise amino acid sequence of this peptide is critical for its function and interaction with immune cells.

Data

The molecular weight of the WT1 235-243 peptide is approximately 1000 Da, and its structure can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving the WT1 235-243 peptide include:

  • Binding Reactions: The peptide binds to human leukocyte antigen molecules on antigen-presenting cells.
  • T Cell Activation: Upon binding, it stimulates cytotoxic T lymphocytes, leading to an immune response against cancer cells expressing WT1.

Technical Details

These reactions can be studied using flow cytometry to measure T cell activation markers or cytokine release assays to quantify immune responses elicited by the peptide .

Mechanism of Action

Process

The mechanism of action of WT1 235-243 involves several steps:

  1. Presentation: The peptide is presented on the surface of antigen-presenting cells bound to major histocompatibility complex class I molecules.
  2. Recognition: Cytotoxic T lymphocytes recognize this complex through their T cell receptors.
  3. Activation: This recognition leads to T cell activation, proliferation, and differentiation into effector cells capable of targeting tumor cells expressing WT1.

Data

Studies have shown that T cells activated by WT1 peptides can specifically kill leukemic cells while sparing normal cells due to differential expression levels of WT1 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The synthetic WT1 235-243 peptide typically appears as a white powder.
  • Solubility: It is soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: The stability of peptides can vary based on their sequence; modifications may enhance resistance to enzymatic degradation.
  • pH Sensitivity: Peptide solubility and stability can be affected by pH changes in solution.

Relevant analytical techniques include reverse-phase HPLC for purity assessment and mass spectrometry for molecular weight determination .

Applications

Scientific Uses

The primary applications of the WT1 235-243 peptide are in cancer immunotherapy. Its use includes:

  • Vaccine Development: As part of therapeutic vaccines aimed at inducing specific immune responses against tumors expressing WT1.
  • Clinical Trials: Numerous clinical trials are ongoing to assess the efficacy of WT1-targeted therapies in various cancers, including leukemia and solid tumors .
Molecular Characterization of WT1 (235-243) as a Tumor-Associated Antigen

Structural and Functional Determinants of WT1 (235-243) Epitope Presentation

The Wilms tumor protein (235-243) peptide, with the amino acid sequence CMTWNQMNL, represents a critical nonapeptide epitope derived from the WT1 oncoprotein. This intracellular transcription factor is overexpressed in diverse hematologic malignancies (e.g., AML, CML) and solid tumors (e.g., glioblastoma, lung cancer), while maintaining minimal expression in normal adult tissues—primarily restricted to gonadal, renal podocyte, and hematopoietic progenitor cells [1] [9]. The WT1 (235-243) epitope is processed intracellularly via the proteasome, transported via TAP (Transporter Associated with Antigen Processing), and loaded onto HLA class I molecules for surface presentation to CD8+ T cells [7].

Key structural determinants govern its immunogenicity:

  • N-terminal cysteine residue (C1): Facilitates peptide stability through disulfide bond formation with HLA heavy chains, enhancing complex longevity [5].
  • Position 2 (M236): Serves as the primary HLA-A*24:02 anchor residue, occupying the B-pocket—a hydrophobic binding cleft. Substitutions here significantly modulate MHC binding kinetics [5] [6].
  • C-terminal leucine (L9): Functions as a secondary anchor for HLA-A24:02, while also enabling cross-presentation by HLA-A02:01 due to shared C-terminal anchor preferences [2].

Functional studies confirm endogenous processing of this epitope in tumor cells. T-cell receptors (TCRs) cloned from vaccinated patients recognize not only peptide-pulsed targets but also endogenously WT1-expressing leukemia cells, validating natural processing pathways [3] [7].

Table 1: Structural Features of WT1 (235-243) Peptide

PositionAmino AcidFunctional RoleImpact of Modification
1Cysteine (C)Stabilizes HLA-peptide complexReduced stability if alkylated
2Methionine (M)Primary HLA-A*24:02 anchor (B-pocket)↑Binding affinity with Tyr/Trp
9Leucine (L)Secondary anchor for HLA-A24:02/A02:01↓Recognition if substituted

WT1 (235-243) Binding Affinity to HLA-A24:02 and HLA-A02:01 Alleles

The WT1 (235-243) epitope exhibits promiscuous binding capabilities, with high-affinity interactions primarily characterized for HLA-A24:02 (prevalent in Asian populations) and HLA-A02:01 (common in Caucasians). Computational and biochemical analyses reveal distinct binding modes:

HLA-A*24:02 Binding

  • Natural peptide (CMTWNQMNL): Moderately high affinity (KD ≈ 4343 nM per NetMHC prediction) [2] [5].
  • Anchor residue requirement: Position 2 (M236) engages the hydrophobic B-pocket via van der Waals interactions with residues Tyr⁹, Phe⁴⁵, and Leu⁶⁷ of the HLA groove [5]. Molecular dynamics simulations show that M236 substitutions optimize these interactions—e.g., M236Y (CYTWNQMNL) increases binding 90-fold (KD ≈ 56 nM) due to aromatic stacking with HLA residues [5] [6].

HLA-A*02:01 Binding

  • Non-canonical presentation: Despite lacking optimal HLA-A*02:01 anchors (preferring Leu/Met at P2), the native peptide binds weakly (KD ≈ 917 nM). This is attributed to the C-terminal Leu anchor compatibility [2].
  • Enhanced analogs: Substitution of Gln²⁴⁰ with Leu (NLMNLGATL) increases affinity 15-fold (KD ≈ 59 nM) by introducing an optimal hydrophobic P2 anchor [2].

Table 2: Comparative Binding Affinity of WT1 (235-243) Variants

Peptide SequenceHLA AllelePredicted KD (nM)Binding Affinity Trend
Natural: CMTWNQMNLA*24:024,343Reference
Modified: CYTWNQMNL (M236Y)A*24:0256↑90-fold
Natural: NQMNLGATL¹A*02:01917Reference
Modified: NLMNLGATL (Q240L)A*02:0159↑15-fold

¹Epitope 239–247 (NQMNLGATL) overlaps with 235–243 and shares the core sequence [2].

Comparative Analysis of Natural vs. Modified WT1 (235-243) Peptide Variants

Heteroclitic peptide modifications—strategic amino acid substitutions that enhance immunogenicity without altering TCR recognition—have been pivotal for WT1 (235-243)-based immunotherapy. Two major analogs dominate clinical development:

M236Y (CYTWNQMNL) for HLA-A*24:02

  • Mechanism: Tyrosine substitution at P2 deepens hydrophobic interactions with the HLA B-pocket, stabilizing the peptide-MHC complex (half-life increased >2-fold vs. natural) [3] [5].
  • Immunogenicity: In HLA-A*24:02⁺ donors, CYTWNQMNL induces CD8⁺ T cells that cross-react with the natural epitope (CMTWNQMNL). TCR-transduced T cells lyse leukemia cells endogenously presenting WT1 (235-243) [3] [6].
  • Clinical relevance: Vaccination trials in >700 HLA-A*24:02⁺ patients show induced T cells recognize natural peptide-pulsed and WT1⁺ tumor cells [3] [9].

Q240L (NLMNLGATL) for HLA-A*02:01

  • Mechanism: Leucine at P2 optimizes anchoring to HLA-A*02:01’s hydrophobic cleft. NetMHC predicts 15-fold higher affinity than the natural sequence (NQMNLGATL) [2].
  • Functional impact: T cells primed with NLMNLGATL show heteroclitic cross-reactivity, producing 3-fold higher IFNγ against natural peptide-loaded targets vs. those primed with native peptide. They effectively kill HLA-A*02:01⁺/WT1⁺ tumor lines [2].

Limitations of Natural Peptide

  • Low HLA affinity: Leads to suboptimal T-cell priming and poor persistence in vivo [3] [5].
  • Peripheral tolerance: Naïve T cells specific for natural epitopes may exhibit reduced clonal expansion in patients versus healthy donors [8].

Table 3: Functional Outcomes of Natural vs. Modified WT1 Peptides

ParameterNatural PeptideM236Y (CYT)Q240L (NLM)
HLA-A*24:02 bindingModerateHighNot applicable
HLA-A*02:01 bindingWeakNot applicableHigh
T-cell response magnitudeLowHighHigh
Cross-reactivity with natural epitopeN/AYesYes
Tumor cell lysisPartialRobustRobust

Properties

Product Name

Wilms tumor protein (235-243)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.